![molecular formula C9H14N2O2 B14030862 Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is an organic compound with the molecular formula C9H14N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene or alkyne derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and the use of solvents such as methylene chloride or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages with amines, which can be selectively removed under specific conditions such as acidic or basic hydrolysis . This property makes it valuable in synthetic chemistry for the protection and deprotection of functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used for similar purposes.
Tert-butyl N-hydroxycarbamate: Another protecting group for amines with different reactivity and stability.
Tert-butyl (3-hydroxypropyl)carbamate: Used in similar applications but with different structural features.
Uniqueness
Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is unique due to its specific structure, which allows for selective reactions and applications in organic synthesis. Its ability to form stable carbamate linkages and undergo various chemical transformations makes it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-3-cyanoprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,7H2,1-3H3,(H,11,12)/b5-4+ |
Clave InChI |
HYEGNJDIMSIYHE-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C/C#N |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


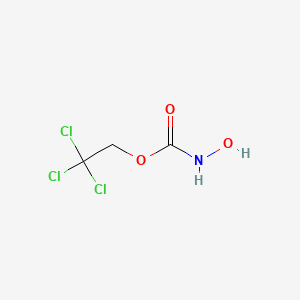
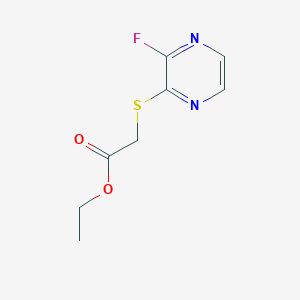
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)
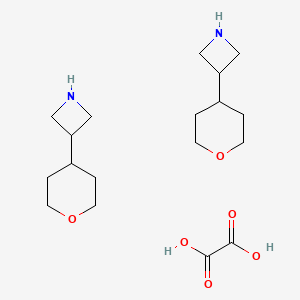

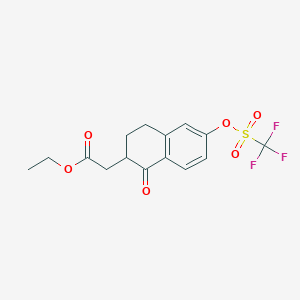
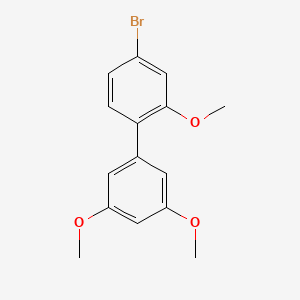
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
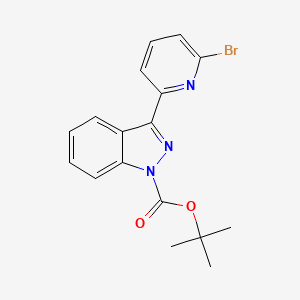
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
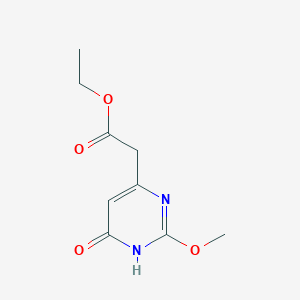
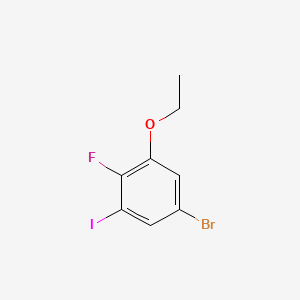

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
